Bienvenue dans la boutique en ligne BenchChem!

Gsk-J1

Epigenetics Histone Demethylase Inhibition JMJD3/UTX

GSK-J1 is the definitive catalytic-site inhibitor for KDM6A (UTX) and KDM6B (JMJD3) in cell-free biochemical systems. With an IC₅₀ of 60 nM against JMJD3 and >10-fold selectivity over KDM5 family members, it delivers unambiguous target engagement in enzymatic assays, SPR, and X-ray crystallography. Its cell impermeability eliminates confounding intracellular metabolism. Part of the SGC Epigenetics Probes Collection. For cellular studies, use prodrug GSK-J4 (CAS 1373423-53-0) and confirm on-target activity with the inactive regioisomer GSK-J2 (CAS 1394854-52-4).

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
CAS No. 1373422-53-7
Cat. No. B607885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsk-J1
CAS1373422-53-7
SynonymsGSKJ1;  GSKJ 1;  GSKJ-1.
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4
InChIInChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)
InChIKeyAVZCPICCWKMZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK-J1 (CAS 1373422-53-7): A Selective KDM6A/B Catalytic Site Inhibitor for H3K27 Demethylase Studies


GSK‑J1 (CAS 1373422‑53‑7, MW 389.19 Da) is a synthetic organic compound that acts as a catalytic site inhibitor selective for the H3K27me3/me2‑specific lysine demethylases KDM6A (UTX) and KDM6B (JMJD3) [REFS‑1]. It is the first characterized selective inhibitor of the KDM6 subfamily and is included in the Structural Genomics Consortium’s (SGC) Epigenetics Probes Collection [REFS‑1]. GSK‑J1 exhibits potent inhibition of JMJD3 with an IC₅₀ of 60 nM in antibody‑based assays and demonstrates >10‑fold selectivity over other tested demethylases, including the KDM5 family members JARID1B and JARID1C (IC₅₀ = 950 nM and 1.76 μM, respectively) [REFS‑2]. At concentrations up to 30 μM, it shows no significant inhibitory activity against a panel of over 100 protein kinases [REFS‑2]. The compound contains a highly polar carboxylate group that confers essential binding interactions but also restricts its cellular permeability; consequently, its ethyl ester prodrug GSK‑J4 was developed for cell‑based applications [REFS‑1].

Why GSK-J1 Cannot Be Casually Substituted: Permeability, Isomeric Selectivity, and Prodrug Distinctions


GSK‑J1 is not functionally interchangeable with its closely related analogs due to critical differences in cellular permeability, structural specificity, and metabolic conversion. The native GSK‑J1 acid is cell‑impermeable because of its highly polar carboxylate group, whereas its ethyl ester prodrug GSK‑J4 rapidly enters cells and is hydrolyzed intracellularly to yield GSK‑J1 [REFS‑1]. This property makes GSK‑J1 the definitive tool for cell‑free biochemical assays, while GSK‑J4 is required for cellular or in vivo studies [REFS‑1][REFS‑2]. Furthermore, even subtle structural changes dramatically alter potency: the pyridine regioisomer GSK‑J2 exhibits profoundly reduced on‑target activity (IC₅₀ > 100 μM for JMJD3), demonstrating that the specific regiochemistry of GSK‑J1 is essential for high‑affinity catalytic site binding [REFS‑3]. Additionally, broader‑spectrum Jumonji inhibitors such as JIB‑04 (pan‑selective) or IOX1 (2‑oxoglutarate oxygenase inhibitor) lack the subfamily selectivity that defines GSK‑J1, precluding their use in experiments that require specific interrogation of KDM6A/B function [REFS‑4]. Therefore, substitution with any of these analogs without careful consideration of the experimental context will compromise data interpretation and reproducibility.

GSK-J1 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


JMJD3 and UTX Inhibitory Potency: GSK-J1 vs. Pan‑Jumonji Inhibitor JIB-04

In cell‑free enzymatic assays, GSK‑J1 inhibits human JMJD3 (KDM6B) with an IC₅₀ of 60 nM and UTX (KDM6A) with an IC₅₀ of 53 nM [REFS‑1]. In contrast, the pan‑selective Jumonji inhibitor JIB‑04 exhibits an IC₅₀ of 855 nM for JMJD3, which is >14‑fold weaker than GSK‑J1 [REFS‑2]. This demonstrates that GSK‑J1 provides substantially greater target potency for the KDM6 subfamily compared to a widely used pan‑inhibitor.

Epigenetics Histone Demethylase Inhibition JMJD3/UTX

Selectivity Over KDM5 Family Members: GSK-J1 vs. KDM5‑Specific Inhibitor CPI-455

GSK‑J1 exhibits weak off‑target activity against the KDM5 subfamily, with IC₅₀ values of 950 nM for JARID1B and 1.76 μM for JARID1C, representing >10‑fold selectivity for KDM6 over KDM5 targets [REFS‑1]. In comparison, the KDM5‑specific inhibitor CPI-455 shows an IC₅₀ of 10 nM for full‑length KDM5A but is >200‑fold selective over KDM6 [REFS‑2]. This reciprocal selectivity profile confirms that GSK‑J1 and CPI-455 are orthogonal chemical probes for distinct subfamilies of JmjC‑domain demethylases.

Selectivity Profiling KDM5 KDM6 Epigenetic Probes

Cellular Permeability and Prodrug Dependence: GSK-J1 vs. GSK-J4 in Macrophage Cytokine Assays

GSK‑J1 is intrinsically cell‑impermeable due to its polar carboxylate group, whereas its ethyl ester prodrug GSK‑J4 efficiently crosses the cell membrane and is rapidly hydrolyzed intracellularly to yield GSK‑J1 [REFS‑1][REFS‑2]. In primary human macrophages, GSK‑J4 inhibits lipopolysaccharide (LPS)‑induced TNF‑α production with an IC₅₀ of 9 μM, while GSK‑J1 alone shows no significant effect even at high concentrations [REFS‑3][REFS‑4]. This direct head‑to‑head comparison in a relevant cellular model demonstrates that GSK‑J1 is not suitable for cell‑based assays without prodrug derivatization.

Cell Permeability Prodrug Activation Inflammatory Cytokines

Structural Specificity of the Pyridine Regioisomer: GSK-J1 vs. GSK-J2

The pyridine regioisomer GSK‑J2, which differs only in the position of the nitrogen atom on the pyridine ring, shows drastically reduced inhibition of human JMJD3, with an IC₅₀ > 100 μM [REFS‑1]. This represents a >1,600‑fold loss in potency compared to GSK‑J1 (IC₅₀ = 60 nM). The stark difference confirms that the precise molecular geometry of GSK‑J1 is essential for high‑affinity binding to the catalytic site of KDM6 enzymes.

Structure‑Activity Relationship Regioisomer Specificity JMJD3 Catalytic Site

Kinase Panel Selectivity: GSK-J1 vs. Broader‑Spectrum Epigenetic Inhibitors

In a panel of 100 protein kinases tested at 30 μM, GSK‑J1 exhibited no significant inhibitory activity [REFS‑1]. While direct comparative data for other Jumonji inhibitors in the same kinase panel are not uniformly available, this level of kinase selectivity is a hallmark of a high‑quality chemical probe and is comparable to the selectivity profiles reported for other SGC epigenetic probes [REFS‑2]. This data supports the use of GSK‑J1 as a selective KDM6 inhibitor with minimal interference from kinase‑mediated signaling pathways.

Off‑Target Profiling Kinase Selectivity Chemical Probe Quality

Optimal Use Cases for GSK-J1 Based on Quantitative Differentiation Evidence


Cell‑Free Biochemical and Biophysical Characterization of KDM6A/B

Use GSK‑J1 as the primary inhibitory probe in enzymatic assays, surface plasmon resonance (SPR), or X‑ray crystallography studies of KDM6A (UTX) and KDM6B (JMJD3) catalytic domains. The compound's high potency (IC₅₀ = 60 nM for JMJD3) and >10‑fold selectivity over KDM5 family members ensure that observed effects are attributable to KDM6 inhibition [REFS‑1]. Its cell impermeability is not a liability in cell‑free systems and eliminates concerns about intracellular metabolism or off‑target accumulation [REFS‑2].

In Vitro Studies Requiring Cell‑Permeable KDM6 Inhibition (Use Prodrug GSK‑J4)

For cellular assays—including LPS‑induced cytokine production in macrophages, differentiation studies, or cancer cell viability screens—do NOT use GSK‑J1 directly. Instead, procure the ethyl ester prodrug GSK‑J4 (CAS 1373423‑53‑0), which is rapidly hydrolyzed intracellularly to yield active GSK‑J1. GSK‑J4 exhibits an IC₅₀ of 9 μM for TNF‑α suppression in primary human macrophages, whereas GSK‑J1 shows no cellular activity [REFS‑3]. GSK‑J1 should be reserved for validating that cellular effects of GSK‑J4 are indeed mediated by KDM6 inhibition (e.g., by demonstrating that GSK‑J2, the inactive regioisomer, has no effect) [REFS‑4].

Negative Control Experiments with the Inactive Regioisomer GSK‑J2

When designing experiments to confirm that phenotypes induced by GSK‑J4 are on‑target, include GSK‑J2 (CAS 1394854‑52‑4) as a negative control. GSK‑J2 is a pyridine regioisomer of GSK‑J1 with >1,600‑fold weaker activity against JMJD3 (IC₅₀ > 100 μM) [REFS‑4]. The lack of effect with GSK‑J2 under the same conditions strongly supports that GSK‑J4's activity is due to KDM6 inhibition rather than off‑target or non‑specific effects.

Selectivity Profiling of Novel Jumonji Demethylase Inhibitors

Employ GSK‑J1 as a reference standard for KDM6 subfamily selectivity when characterizing new chemical entities targeting JmjC‑domain demethylases. Its well‑documented selectivity profile (>10‑fold over KDM5, inactive against a panel of 100 kinases) provides a benchmark against which novel compounds can be compared [REFS‑1][REFS‑5]. This is particularly valuable for medicinal chemistry programs aiming to improve upon GSK‑J1's limitations, such as brain penetration or oral bioavailability [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gsk-J1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.